molecular formula C6H6N2O2 B159190 Urocanic acid CAS No. 3465-72-3

Urocanic acid

Cat. No. B159190
CAS RN: 3465-72-3
M. Wt: 138.12 g/mol
InChI Key: LOIYMIARKYCTBW-OWOJBTEDSA-N
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Description

Urocanic acid is an alpha, beta-unsaturated monocarboxylic acid that is prop-2-enoic acid substituted by a 1H-imidazol-4-yl group at position 3. It is a metabolite of histidine and has a role as a chromophore and a human metabolite .


Synthesis Analysis

This compound is formed from L-histidine through the action of histidine ammonialyase (also known as histidase or histidinase) by elimination of ammonium . In the liver, this compound is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .


Molecular Structure Analysis

This compound is a chromophore found in the skin that has been identified as an important immunosuppressant and carcinogenesis mediator through its photoisomerization from trans to cis form induced by ultraviolet radiation .


Chemical Reactions Analysis

This compound isomerizes from its trans form to its cis form when exposed to ultraviolet radiation . This isomerization is crucial to understanding the deleterious effects mediated by this biomarker .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol . It is an alpha, beta-unsaturated monocarboxylic acid and a member of imidazoles .

Scientific Research Applications

Photoprotective and Photoimmunosuppressive Properties

Urocanic acid, found in the stratum corneum, has attracted research attention due to its dual roles. Initially considered a "natural sunscreen," it is now also recognized as a mediator of photoimmunosuppression, impacting photocarcinogenesis. This complex character raises questions about its beneficial and detrimental effects (Gibbs & Norval, 2011).

Analytical Methods for Studying this compound

The photoisomerization of this compound from trans to cis form, induced by ultraviolet radiation, has significant immunosuppressive and carcinogenic implications. Research on analytical methods to explore this isomerization is vital for understanding its effects. Methods like HPCE, confocal Raman spectroscopy, GC, HPLC, and MS are utilized, with HPLC-MS showing high sensitivity and accuracy for clinical investigations (Lima et al., 2020).

Photochemical Behavior

The photochemical reaction of this compound, primarily its trans-cis isomerization, is linked to photoinduced suppression of the skin's immune system. The kinetics of this isomerization in various solvents indicate a polar intermediate, suggesting environmental influences on this process (Wallis et al., 2004).

Insights into Photochemical Mechanisms

This compound's role as a UV filter and its link to skin cancer and photoimmunosuppression have prompted ab initio investigations. These studies explore the photochemical processes for radiationless excited-state deactivation, providing insights into its complex photochemistry and potential pathways for future research (Tuna et al., 2014).

Advances in Photochemistry and Photobiology

This compound continues to be a subject of intense research due to its intriguing photochemistry and role in immunosuppression, skin cancer development, and skin barrier function. This review summarizes photochemical, photobiological, and photoimmunological findings regarding this compound (Gibbs et al., 2008).

Protective Effect Against Ultraviolet Radiation

A study on this compound chitin nanofibers revealed their protective effect against UVB radiation. This research indicates the potential of combining natural substances like this compound with other materials for enhanced UV protection (Ito et al., 2015).

Monitoring this compound in Skin

Research on non-invasive monitoring of this compound isomers in the skin through confocal Raman spectroscopy has been instrumental in evaluating the protective capacity of sunscreens and understanding UV radiation's impact on skin (Egawa & Iwaki, 2008).

Role in Immune Suppression

Studies on this compound's impact on immune responses in human skin demonstrate its potential in suppressing immunity, making it a subject of interest in dermatological research and potential therapeutic applications (Dahl et al., 2010).

Mechanism of Action

Urocanic acid (UCA) is an intriguing compound with a variety of roles in the body. It is an intermediate in the catabolism of L-histidine and is synthesized in the skin, liver, and brain .

Target of Action

This compound’s primary targets are the skin and the liver . In the skin, it acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . In the liver, it is transformed into other compounds as part of the metabolic pathway .

Mode of Action

This compound is formed from L-histidine through the action of histidine ammonialyase . When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid (cis-UCA) . The cis form is known to activate regulatory T cells .

Biochemical Pathways

This compound is an intermediate in the catabolism of L-histidine . It is formed from L-histidine through the action of histidine ammonialyase . In the liver, this compound is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

Pharmacokinetics

It is known that this compound is formed from l-histidine and is transformed in the liver to other compounds . Inherited deficiency of urocanase leads to elevated levels of this compound in the urine, a condition known as urocanic aciduria .

Result of Action

This compound has several effects at the molecular and cellular level. It acts as an endogenous sunscreen or photoprotectant against UVB-induced DNA damage . It also plays a role in maintaining the skin’s acid pH . Cis-UCA has immunomodulatory properties linked with several cutaneous diseases such as skin cancer, atopic dermatitis, and urticaria and associates with systemic diseases including multiple sclerosis .

Action Environment

This compound is found predominantly in the stratum corneum of the skin . Environmental factors such as UV radiation can influence its action. UV irradiation leads to the interconversion of the two stereoisomers trans-UCA and cis-UCA . The cis form is able to induce immunosuppression .

Safety and Hazards

When handling urocanic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Research on analytical methods that explore urocanic acid isomerization is indispensable to fully understand the deleterious effects mediated by this biomarker . The current challenges and possible future directions of this compound as a gene carrier are also being proposed .

properties

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIYMIARKYCTBW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041148
Record name trans-Urocanic acid
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Molecular Weight

138.12 g/mol
Source PubChem
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Physical Description

Solid
Record name Urocanic acid
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Solubility

1.5 mg/mL at 17 °C
Record name trans-urocanic acid
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CAS RN

3465-72-3, 7699-35-6, 104-98-3
Record name trans-Urocanic acid
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Record name cis-Urocanic acid
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Record name 2-Propenoic acid, 3-(1H-imidazol-5-yl)-
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Record name UROCANIC ACID
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Record name Urocanic acid
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Melting Point

225 °C
Record name trans-urocanic acid
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Record name Urocanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000301
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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